

# Application Notes and Protocols: Extraction of Neosartoricin B from Fungal Cultures

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## Compound of Interest

Compound Name: Neosartoricin B

Cat. No.: B14119812

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## Abstract

**Neosartoricin B**, a polyketide metabolite produced by certain fungi, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of **Neosartoricin B** from fungal cultures, specifically from a genetically engineered *Aspergillus nidulans* strain. The methodology encompasses fungal culture, solvent extraction, and a two-step chromatographic purification process. Additionally, a proposed biosynthetic pathway and a comprehensive experimental workflow are presented.

## Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. **Neosartoricin B** is a prenylated aromatic polyketide that is structurally similar to neosartoricin.<sup>[1]</sup> The biosynthetic gene clusters for these compounds are often silent under standard laboratory conditions, necessitating genetic engineering or specific culture conditions for their production.<sup>[2][3][4]</sup> This protocol details a proven method for the extraction and isolation of **Neosartoricin B**, providing a foundation for further research and development.

## Quantitative Data

The yield of **Neosartoricin B** is highly dependent on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes the reported yield from a genetically

engineered *Aspergillus nidulans* strain designed for **Neosartoricin B** production.

Fungal Strain	Culture Conditions	Extraction Method	Purification Method	Yield (mg/L)	Reference
<i>Aspergillus nidulans</i> TWY1.1 (engineered)	Stationary liquid GMM culture, 2 days	EtOAc/MeOH /AcOH (89:10:1)	Sephadex LH-20, RP-HPLC	10	<a href="#">[1]</a>

## Experimental Protocols

This section provides a detailed, step-by-step methodology for the production, extraction, and purification of **Neosartoricin B**.

### Fungal Culture

This protocol is based on the cultivation of a genetically engineered *Aspergillus nidulans* strain.

Materials:

- *Aspergillus nidulans* strain capable of producing **Neosartoricin B**
- Glucose Minimum Medium (GMM)
- Sterile petri plates (100 mm)
- Sterile distilled water
- Incubator at 37°C

Procedure:

- Prepare GMM agar plates and GMM liquid medium according to standard formulations.
- Inoculate the *Aspergillus nidulans* strain onto GMM agar plates and incubate at 37°C until sufficient sporulation is observed.

- Harvest spores by adding sterile water to the agar surface and gently scraping with a sterile loop.
- Determine the spore concentration using a hemocytometer.
- Inoculate 100 mL of sterile liquid GMM in petri plates with the spore suspension to a final concentration of  $1 \times 10^6$  spores/mL.
- Incubate the plates under stationary conditions at 37°C for 2 days. A yellow pigmentation of the medium is indicative of **Neosartoricin B** production.

## Extraction of Neosartoricin B

### Materials:

- Fungal culture from Step 1
- Extraction solvent: Ethyl acetate (EtOAc) / Methanol (MeOH) / Acetic acid (AcOH) (89:10:1, v/v/v)
- Separatory funnel
- Rotary evaporator

### Procedure:

- After the incubation period, transfer the entire content of the petri plates (mycelium and liquid medium) to a large flask.
- Add an equal volume of the extraction solvent (EtOAc/MeOH/AcOH; 89:10:1) to the fungal culture.
- Agitate the mixture vigorously for at least 1 hour at room temperature.
- Separate the organic phase from the aqueous phase using a separatory funnel.
- Repeat the extraction of the aqueous phase with an equal volume of the extraction solvent to maximize the recovery of **Neosartoricin B**.

- Combine the organic phases.
- Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

## Purification of Neosartoricin B

This purification protocol involves two sequential chromatographic steps.

### 3.1. Sephadex LH-20 Column Chromatography

Materials:

- Crude extract from Step 2
- Sephadex LH-20 resin
- Chromatography column
- Mobile phase: Methanol (MeOH) / Chloroform (CHCl<sub>3</sub>) (9:1, v/v)
- Fraction collector and test tubes

Procedure:

- Swell the Sephadex LH-20 resin in the mobile phase (MeOH/CHCl<sub>3</sub>; 9:1) for at least 3 hours.
- Pack the chromatography column with the swollen Sephadex LH-20 resin.
- Equilibrate the column by washing with at least two column volumes of the mobile phase.
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Load the dissolved extract onto the column.
- Elute the column with the mobile phase and collect fractions.
- Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing **Neosartoricin B**.

- Pool the fractions containing the target compound and evaporate the solvent.

### 3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

#### Materials:

- Partially purified extract from Step 3.1
- Preparative RP-HPLC system with a C18 column (e.g., Phenomenex Luna 250 x 10 mm, 5 micron)
- Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
- Mobile phase B: Acetonitrile with 0.1% TFA
- Fraction collector

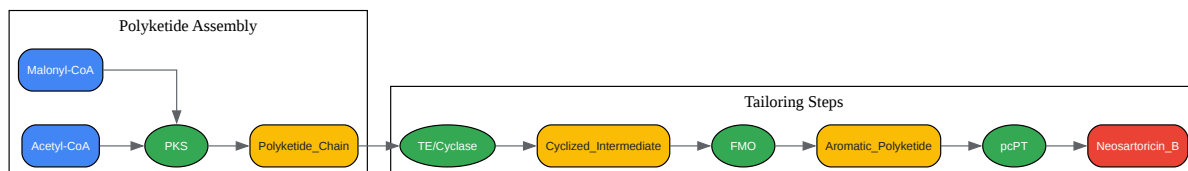
#### Procedure:

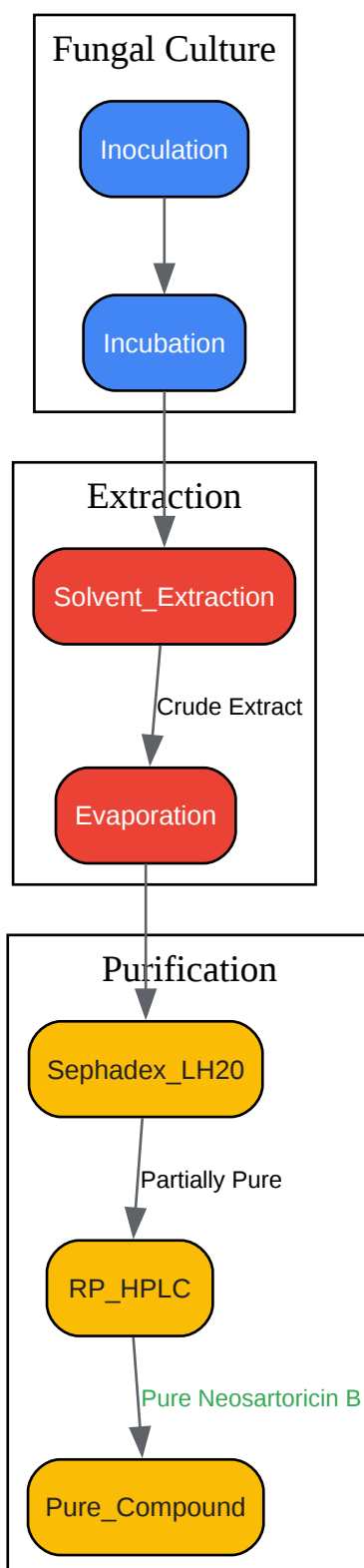
- Dissolve the enriched fraction from the Sephadex LH-20 column in a small volume of the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter.
- Equilibrate the preparative C18 column with the initial mobile phase conditions.
- Inject the sample onto the column.
- Elute the column with a suitable gradient of mobile phase B. A typical gradient might be from 10% to 100% B over 40 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of **Neosartoricin B**).
- Collect the peak corresponding to **Neosartoricin B**.
- Evaporate the solvent from the collected fraction to obtain pure **Neosartoricin B**.

## Visualizations

### Proposed Biosynthetic Pathway of Neosartoricin B

The biosynthesis of **Neosartoricin B** is believed to proceed through a polyketide pathway involving a set of core enzymes.<sup>[1]</sup> The pathway is initiated by a Polyketide Synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain is then subjected to a series of modifications including cyclization, aromatization, and prenylation.





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